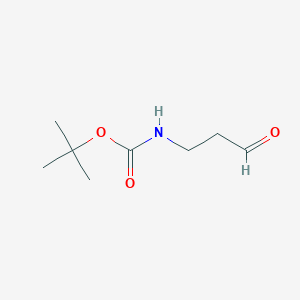

Tert-butyl N-(3-oxopropyl)carbamate

Description

The exact mass of the compound (3-Oxo-propyl)-carbamic acid tert-butyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h6H,4-5H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDSDVASYUUDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347343 | |

| Record name | tert-Butyl N-(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-60-2 | |

| Record name | tert-Butyl N-(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-oxopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl N-(3-oxopropyl)carbamate

CAS Number: 58885-60-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl N-(3-oxopropyl)carbamate, a versatile bifunctional molecule with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis, reactivity, and its potential role as a linker in novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physicochemical Properties

This compound, also known as N-Boc-3-aminopropanal, is a carbamate-protected amino aldehyde. The presence of a reactive aldehyde and a protected amine on a propyl scaffold makes it a valuable building block for the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound (CAS 58885-60-2) | tert-Butyl (3-aminopropyl)carbamate (CAS 75178-96-0) - for comparison |

| Molecular Formula | C₈H₁₅NO₃[1] | C₈H₁₈N₂O₂ |

| Molecular Weight | 173.21 g/mol [1] | 174.24 g/mol |

| Appearance | Pale orange oil or liquid[3] | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | 75-80 °C[3] | 203 °C (lit.) |

| Melting Point | Not reported | 22 °C (lit.) |

| Density | Not reported | 0.998 g/mL at 20 °C (lit.) |

| Refractive Index | Not reported | 1.454 (lit.) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Soluble in polar organic solvents like methanol and dichloromethane. |

Synthesis of this compound

The most common synthetic route to this compound involves the oxidation of the corresponding alcohol, N-Boc-3-aminopropanol. Mild oxidation methods are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two widely used and effective methods for this transformation.

General Experimental Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.

Materials:

-

N-Boc-3-aminopropanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

-

A solution of N-Boc-3-aminopropanol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30-60 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield this compound.

General Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes.

Materials:

-

N-Boc-3-aminopropanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of N-Boc-3-aminopropanol (1.0 equivalent) in anhydrous DCM is added Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Singlet at ~9.8 ppm (1H, aldehyde proton, -CHO) - Triplet at ~3.4 ppm (2H, methylene adjacent to carbamate, -CH₂-NHBoc) - Triplet of triplets at ~2.8 ppm (2H, methylene adjacent to aldehyde, -CH₂-CHO) - Multiplet at ~1.9 ppm (2H, central methylene, -CH₂-CH₂-CH₂-) - Singlet at ~1.4 ppm (9H, tert-butyl protons, -C(CH₃)₃) - Broad singlet for the NH proton. |

| ¹³C NMR | - ~202 ppm (aldehyde carbonyl, -CHO) - ~156 ppm (carbamate carbonyl, -NHCOO-) - ~79 ppm (quaternary carbon of tert-butyl group, -C(CH₃)₃) - ~45 ppm (methylene adjacent to aldehyde, -CH₂-CHO) - ~38 ppm (methylene adjacent to carbamate, -CH₂-NHBoc) - ~28 ppm (methyl carbons of tert-butyl group, -C(CH₃)₃) - ~25 ppm (central methylene, -CH₂-CH₂-CH₂-) |

| FTIR (cm⁻¹) | - ~3350 (N-H stretch, carbamate) - ~2970, 2870 (C-H stretch, alkyl) - ~2720 (C-H stretch, aldehyde) - ~1710 (C=O stretch, aldehyde) - ~1690 (C=O stretch, carbamate) - ~1520 (N-H bend, carbamate) - ~1170 (C-O stretch, carbamate) |

| Mass Spec. | - Expected [M+H]⁺ = 174.1125 |

Reactivity and Applications in Synthesis

The aldehyde functionality of this compound makes it a versatile intermediate for a variety of chemical transformations.

Reductive Amination

The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form a new carbon-nitrogen bond. This reaction is highly valuable for introducing diversity and building more complex molecular scaffolds.

Wittig Reaction

The aldehyde can react with a phosphonium ylide (Wittig reagent) to form an alkene. This allows for the extension of the carbon chain and the introduction of a double bond, which can be further functionalized.

Role in PROTAC Drug Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

This compound is an ideal precursor for the synthesis of PROTAC linkers. The aldehyde group can be functionalized, for example, through reductive amination, to attach to either the target protein ligand or the E3 ligase ligand. The protected amine can then be deprotected to allow for the attachment of the other part of the PROTAC molecule.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery, particularly in the development of PROTACs. Its bifunctional nature allows for the straightforward introduction of a protected amine and a reactive aldehyde, enabling the construction of complex molecular architectures. Further research into its applications is likely to expand its utility in the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-3-aminopropionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Boc-3-aminopropionaldehyde, also known as tert-butyl (3-oxopropyl)carbamate. This bifunctional molecule, featuring a reactive aldehyde and a protected amine, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. This document details its physicochemical characteristics, spectral data, and relevant experimental protocols to support its application in a research and development setting.

Core Physical and Chemical Properties

Boc-3-aminopropionaldehyde is a stable, yet reactive, synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amine functionality under a range of conditions, allowing for selective reactions at the aldehyde group.

Table 1: General and Physical Properties of Boc-3-aminopropionaldehyde

| Property | Value |

| Chemical Name | tert-butyl (3-oxopropyl)carbamate |

| Synonyms | N-Boc-3-aminopropionaldehyde, 3-(Boc-amino)propanal |

| CAS Number | 58885-60-2 |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | Liquid, Clear Colourless to Pale Yellow/Orange Oil |

| Boiling Point | 75-80 °C at 0.1 Torr[1] |

| Density | 1.017 g/mL |

| Storage Temperature | Refrigerator or Freezer, under inert atmosphere |

Table 2: Solubility Profile

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (573.92 mM) | Ultrasonic assistance may be required. |

| Polar Organic Solvents | Soluble (Qualitative) | Includes methanol, ethanol, chloroform, and dichloromethane. |

| Water | Sparingly soluble to insoluble | The nonpolar Boc group limits aqueous solubility. |

Chemical Reactivity and Stability

The chemical behavior of Boc-3-aminopropionaldehyde is dictated by its two primary functional groups: the aldehyde and the Boc-protected amine.

-

Aldehyde Reactivity : The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of classical aldehyde reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. It serves as a key handle for chain extension and functionalization.

-

Boc Group Stability and Deprotection : The Boc group is a robust protecting group, stable to most nucleophilic and basic conditions. This orthogonality is crucial in multi-step syntheses.[2] It is, however, readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to liberate the free amine.[2] This deprotection proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the primary amine.

Experimental Protocols

The synthesis of Boc-3-aminopropionaldehyde typically involves two key steps: the protection of a suitable precursor followed by oxidation. A common and efficient route starts from 3-amino-1-propanol.

1. Synthesis of N-Boc-3-amino-1-propanol (Precursor)

This procedure outlines the protection of the amino group of 3-amino-1-propanol using di-tert-butyl dicarbonate (Boc₂O).

-

Materials : 3-amino-1-propanol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM), Water, Brine, 0.1 M H₂SO₄, Saturated sodium bicarbonate solution.

-

Procedure :

-

Dissolve 3-amino-1-propanol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with water, 0.1 M H₂SO₄, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-amino-1-propanol.

-

2. Oxidation of N-Boc-3-amino-1-propanol to Boc-3-aminopropionaldehyde

The oxidation of the primary alcohol to the aldehyde can be achieved using various mild oxidation reagents to prevent over-oxidation to the carboxylic acid. The Dess-Martin Periodinane (DMP) oxidation is a widely used and effective method.[3]

-

Materials : N-Boc-3-amino-1-propanol, Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium thiosulfate.

-

Procedure :

-

Dissolve N-Boc-3-amino-1-propanol (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.[4]

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-3-aminopropionaldehyde.

-

Purify the product via flash column chromatography on silica gel if necessary.

-

Spectroscopic Data

Accurate characterization is essential for confirming the structure and purity of Boc-3-aminopropionaldehyde. The following tables provide expected spectral data based on the analysis of its functional groups and data from similar compounds.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.80 | t, J ≈ 1.5 Hz | 1H | CHO |

| ~5.10 | br s | 1H | NH |

| ~3.40 | q, J ≈ 6.0 Hz | 2H | CH₂-NHBoc |

| ~2.75 | t, J ≈ 6.0 Hz | 2H | CH₂-CHO |

| 1.44 | s | 9H | C(CH₃)₃ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~201.5 | CHO |

| ~156.0 | N-COO- |

| ~79.5 | O-C(CH₃)₃ |

| ~43.0 | CH₂-CHO |

| ~36.0 | CH₂-NHBoc |

| 28.4 | C(CH₃)₃ |

Table 5: Predicted IR Spectral Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H Stretch | Carbamate N-H |

| ~2975, 2930 | C-H Stretch | Alkyl C-H |

| ~2820, 2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1725 | C=O Stretch | Aldehyde C=O |

| ~1690 | C=O Stretch | Carbamate C=O (Amide I) |

| ~1520 | N-H Bend | Carbamate N-H (Amide II) |

| ~1170 | C-O Stretch | Carbamate C-O |

Logical and Experimental Workflows

The synthesis and subsequent use of Boc-3-aminopropionaldehyde in chemical synthesis follow a logical progression of protection, reaction, and deprotection steps.

Caption: General workflow for the synthesis and subsequent functionalization of Boc-3-aminopropionaldehyde.

The diagram above illustrates the two main phases involving this compound. The synthesis phase starts with the readily available 3-amino-1-propanol, which is first protected and then oxidized to yield the target aldehyde. In the application phase, the aldehyde is used as an electrophile for various C-C or C-N bond-forming reactions. Following the desired transformation, the Boc group can be efficiently removed to unmask the primary amine for further conjugation or to reveal the final target structure.

This systematic approach, leveraging the orthogonal reactivity of the aldehyde and the protected amine, makes Boc-3-aminopropionaldehyde a highly strategic and versatile reagent for the synthesis of complex molecules in drug discovery and development.

References

¹H NMR Spectroscopic Profile of Tert-butyl N-(3-oxopropyl)carbamate: A Technical Guide

For researchers, scientists, and professionals in drug development and organic synthesis, the precise characterization of molecules is fundamental. This guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for Tert-butyl N-(3-oxopropyl)carbamate, a key intermediate in various synthetic pathways.

This document outlines the expected ¹H NMR spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecule's structure with corresponding proton assignments.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the molecule. The expected chemical shifts (δ), multiplicity, coupling constants (J), and integration values are summarized in the table below. These values are predicted based on the analysis of structurally similar compounds.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ | ~1.43 | Singlet | - | 9H |

| -CH₂-CH₂-CHO | ~2.75 | Triplet | ~6.3 | 2H |

| -CH₂-NHBoc | ~3.35 | Quartet | ~6.2 | 2H |

| -NH- | ~5.0 (broad) | Singlet | - | 1H |

| -CHO | ~9.77 | Triplet | ~1.5 | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol details the standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

2. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it within the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

Acquire the Free Induction Decay (FID).

3. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to achieve a flat baseline across the spectrum.

-

Calibrate the chemical shift scale. If an internal standard such as tetramethylsilane (TMS) is used, its signal is set to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons contributing to each signal.

Molecular Structure and ¹H NMR Assignments

The following diagram illustrates the chemical structure of this compound with its protons labeled to correspond with the assignments in the data table.

Caption: Chemical structure of this compound with proton assignments.

An In-depth Technical Guide to the Infrared Spectrum of Tert-butyl N-(3-oxopropyl)carbamate

This guide provides a detailed analysis of the expected infrared (IR) spectrum of Tert-butyl N-(3-oxopropyl)carbamate. The interpretation is based on the characteristic absorption frequencies of its constituent functional groups. This document also outlines a standard experimental protocol for acquiring the IR spectrum of a liquid sample using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a common technique for such compounds.

Molecular Structure and Functional Groups

This compound possesses several key functional groups that give rise to distinct and identifiable peaks in an IR spectrum:

-

Secondary Carbamate (R-NH-COO-R'): This group is central to the molecule and is characterized by N-H and C=O stretching and bending vibrations.

-

Aldehyde (-CHO): The terminal aldehyde group has a characteristic C=O stretch and C-H stretches.

-

Tert-butyl group (-C(CH₃)₃): This bulky alkyl group will show characteristic C-H stretching and bending vibrations.

-

Alkyl Chain (-CH₂-): The propyl chain connecting the functional groups will exhibit typical alkane C-H stretching and bending signals.

Data Presentation: Predicted IR Absorption Data

The following table summarizes the expected key IR absorption bands for this compound based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Secondary Carbamate | N-H Stretch | 3350 - 3250 | Medium |

| Alkyl C-H | C-H Stretch (sp³) | 2980 - 2850 | Strong |

| Aldehyde | C-H Stretch (Fermi resonance doublet) | ~2850 and ~2750 | Medium |

| Carbonyl (Carbamate) | C=O Stretch | 1725 - 1705 | Strong |

| Carbonyl (Aldehyde) | C=O Stretch | 1740 - 1720 | Strong |

| Secondary Carbamate | N-H Bend | 1550 - 1510 | Medium |

| Alkyl C-H | C-H Bend (CH₃ and CH₂) | 1470 - 1450 and 1370 - 1365 | Medium |

| Carbamate | C-N Stretch | 1250 - 1200 | Strong |

| Carbamate | O-C-O Stretch | 1170 - 1050 | Strong |

Experimental Protocol: Acquiring the IR Spectrum via FTIR-ATR

This protocol outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid sample like this compound using an FTIR spectrometer equipped with an ATR accessory.[1]

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).[1]

-

Sample of this compound (liquid).[2]

-

Spatula or pipette.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Background Scan:

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[3]

-

Ensure the crystal is fully covered by the sample to obtain a good quality spectrum.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[1]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement.

-

Wipe away the sample with a lint-free wipe.

-

Clean the crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[3]

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for interpreting an IR spectrum and the chemical structure of the analyte.

Caption: Workflow for the interpretation of an infrared spectrum.

Caption: Functional groups of this compound.

References

In-Depth Technical Guide on the Mass Spectrometry Analysis of Tert-butyl N-(3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Tert-butyl N-(3-oxopropyl)carbamate, a key intermediate in organic synthesis and drug development. This document outlines a detailed experimental protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, presents predicted quantitative data for the parent molecule and its fragment ions, and illustrates the analytical workflow and fragmentation pathways using detailed diagrams.

Introduction

This compound (C8H15NO3, Molecular Weight: 173.21 g/mol ) is a bifunctional molecule containing a terminal aldehyde and a Boc-protected amine.[1][2][3][4] Accurate characterization and quantification of this compound are crucial for ensuring the quality and purity of downstream products in various synthetic applications. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the analysis of this and related compounds. This guide details a robust LC-MS method suitable for the identification and characterization of this compound.

Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and its major fragment ions of this compound when analyzed by positive ion electrospray ionization mass spectrometry. These predictions are based on the compound's structure and established fragmentation patterns of aldehydes and carbamates.[5][6][7]

| Ion Species | Predicted m/z | Description |

| [M+H]+ | 174.11 | Protonated parent molecule |

| [M+Na]+ | 196.09 | Sodium adduct of the parent molecule |

| Fragment 1 | 118.09 | Loss of isobutylene (-56 Da) from the Boc group |

| Fragment 2 | 100.08 | Loss of the entire Boc group (-100 Da) followed by protonation |

| Fragment 3 | 74.06 | α-cleavage at the aldehyde group |

| Fragment 4 | 57.07 | tert-Butyl cation from the Boc group |

Experimental Protocol: LC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for injection.[8]

-

Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

Liquid Chromatography (LC) Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

MS System: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 50-300.

-

Data Acquisition: Full scan mode for initial identification. For fragmentation studies, tandem MS (MS/MS) can be performed using collision-induced dissociation (CID).[8]

Diagrams and Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the LC-MS analysis of this compound.

Caption: Workflow for the LC-MS analysis of this compound.

Predicted Fragmentation Pathway

The diagram below illustrates the predicted fragmentation pathway of the protonated this compound molecule.

Caption: Predicted fragmentation of this compound.

Conclusion

The LC-MS method detailed in this guide provides a robust framework for the analysis of this compound. The combination of reversed-phase liquid chromatography with high-resolution mass spectrometry allows for sensitive and specific detection and characterization. The predicted fragmentation patterns and quantitative data serve as a valuable reference for researchers in the identification and structural elucidation of this important synthetic intermediate. Adherence to the outlined experimental protocols will facilitate reliable and reproducible results in a research and development setting.

References

- 1. ochemacademy.com [ochemacademy.com]

- 2. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Boc-Protected Amino Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl (Boc)-protected amino aldehydes are crucial chiral building blocks in organic synthesis, particularly in the preparation of peptide mimics and other pharmaceutical intermediates. However, their utility is often hampered by their inherent instability. This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of Boc-protected amino aldehydes. While direct quantitative thermal analysis data for this specific class of compounds is scarce in the literature, this guide synthesizes available information on the thermal behavior of Boc-protected amines, amino acids, and the inherent instabilities of chiral aldehydes to provide a comprehensive overview. It details the primary decomposition mechanisms, factors influencing stability such as temperature and solvent, and the critical issue of epimerization. Furthermore, this guide furnishes detailed experimental protocols for assessing thermal stability and stereochemical integrity, and presents logical workflows and reaction pathways through diagrams to aid researchers in handling and utilizing these valuable synthetic intermediates.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[1][2] Boc-protected amino aldehydes are particularly valuable as they serve as precursors to a variety of complex molecules, including peptide aldehydes, which are potent enzyme inhibitors.

Despite their synthetic utility, the stability of Boc-protected amino aldehydes is a significant concern. These molecules possess two potentially labile functionalities: the thermally sensitive Boc group and the reactive aldehyde, which is also prone to degradation and can facilitate epimerization of the adjacent stereocenter.[3][4] An understanding of their thermal stability is paramount for their synthesis, purification, storage, and application in subsequent reactions, especially those requiring elevated temperatures.

Thermal Stability of the Boc Protecting Group

The thermal lability of the Boc group is well-documented for N-Boc protected amines and amino acids. The deprotection is typically initiated by heating to temperatures often exceeding 150°C.[5]

Decomposition Pathway

The generally accepted mechanism for the thermal decomposition of the Boc group proceeds through a concerted, non-ionic pathway.[6] The process is initiated by the formation of a six-membered cyclic transition state, leading to the elimination of isobutylene and the formation of a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[6]

Figure 1: Generalized thermal decomposition pathway of a Boc-protected amine.

Factors Influencing Thermal Boc Deprotection

Several factors can influence the temperature and rate of thermal Boc deprotection:

-

Temperature: Higher temperatures lead to faster decomposition. While some substrates may begin to decompose around 100°C, temperatures of 150°C or higher are often required for a practical rate of deprotection.[6]

-

Solvent: The choice of solvent can impact the efficiency of thermal deprotection. Polar solvents like methanol and trifluoroethanol have been shown to facilitate the reaction.[7] Water, particularly at elevated temperatures, can also promote Boc deprotection.[5]

-

Substituent Effects: The electronic nature of the group attached to the nitrogen atom can influence the stability of the Boc group. A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate.[8][9]

Intrinsic Instability of Amino Aldehydes

In addition to the thermal lability of the Boc group, Boc-protected amino aldehydes are subject to instabilities inherent to the amino aldehyde moiety itself.

Epimerization

The α-proton of an amino aldehyde is acidic and susceptible to abstraction, leading to epimerization of the chiral center. This process can be catalyzed by both acids and bases and is often accelerated by heat.[4][10] For instance, Boc-L-leucinal has been reported to racemize even at room temperature.[11] The formation of an enolate intermediate is the key step in this process.

Figure 2: General pathway for the epimerization of a chiral α-amino aldehyde.

Aldehyde Decomposition and Polymerization

Aldehydes, in general, can be thermally unstable and may undergo decomposition or polymerization at elevated temperatures.[12] The decomposition of aliphatic aldehydes can proceed via free-radical chain reactions, leading to a complex mixture of products.[13] The presence of the amino group and the Boc protecting group can further influence these decomposition pathways.

Hypothetical Thermal Decomposition of Boc-Protected Amino Aldehydes

Given the lack of direct experimental data, a hypothetical overall decomposition pathway for a Boc-protected amino aldehyde at elevated temperatures would involve a combination of Boc deprotection, epimerization, and aldehyde degradation.

Figure 3: Potential competing thermal decomposition pathways for a Boc-amino aldehyde.

Quantitative Data (Extrapolated from Boc-Protected Amines)

While specific data for Boc-amino aldehydes is unavailable, the following table summarizes the thermal deprotection conditions for various Boc-protected amines, which can serve as a useful, albeit approximate, guide.[7]

| Substrate (Boc-Protected Amine) | Solvent | Temperature (°C) | Residence Time (min) | Deprotection Yield (%) |

| N-Boc-imidazole | TFE | 120 | 20 | 100 |

| N-Boc-imidazole | Methanol | 120 | 25 | 100 |

| N-Boc-aniline | TFE | 240 | 30 | 93 |

| N-Boc-aniline | Methanol | 240 | 30 | 88 |

| N-Boc-phenethylamine | TFE | 240 | 30 | 44 |

Data extracted from a study on continuous flow thermal deprotection.[7] TFE = Trifluoroethanol.

Experimental Protocols

To rigorously assess the thermal stability and decomposition of a specific Boc-protected amino aldehyde, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermal Analysis: TGA and DSC

Objective: To determine the onset temperature of decomposition and to identify thermal events such as melting and decomposition.

Methodology:

-

Instrumentation: A simultaneous Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC) is ideal.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified Boc-amino aldehyde into an inert crucible (e.g., aluminum or ceramic).

-

Experimental Conditions:

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis:

-

The TGA curve will show the percentage of weight loss as a function of temperature. The onset temperature of weight loss is indicative of the beginning of decomposition.

-

The DSC curve will show heat flow as a function of temperature. Endothermic peaks may correspond to melting or decomposition, while exothermic peaks usually indicate decomposition or other chemical reactions.

-

Analysis of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Methodology:

-

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).[3][13]

-

Sample Preparation: Place a small, accurately weighed amount of the Boc-amino aldehyde into a pyrolysis tube or onto a filament.

-

Pyrolysis: Rapidly heat the sample to a predetermined temperature (based on TGA data) in an inert atmosphere (e.g., helium).

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra and comparison with spectral libraries.[8]

-

Assessment of Stereochemical Stability: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the extent of epimerization upon thermal stress.

Methodology:

-

Thermal Stress:

-

Prepare solutions of the Boc-amino aldehyde in a suitable solvent (e.g., a solvent intended for a thermal reaction).

-

Heat the solutions at various temperatures for defined periods.

-

Cool the samples to room temperature before analysis.

-

-

HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column and a suitable detector (e.g., UV-Vis).[14][15]

-

Method Development: Develop a chiral HPLC method capable of separating the enantiomers of the Boc-amino aldehyde. This may involve screening different chiral columns and mobile phases.

-

Analysis: Inject the thermally stressed samples and a non-heated control sample onto the chiral HPLC system.

-

Quantification: Determine the enantiomeric excess (% ee) or the ratio of enantiomers by integrating the peak areas of the two enantiomers in the chromatogram.

-

Figure 4: A logical workflow for the comprehensive thermal stability analysis of a Boc-protected amino aldehyde.

Conclusion

Boc-protected amino aldehydes are inherently sensitive molecules, with their thermal stability being a composite of the lability of the Boc group, the propensity for epimerization of the chiral center, and the general thermal instability of the aldehyde functionality. While direct quantitative data on their thermal decomposition is limited, a thorough understanding of these contributing factors allows for a rational approach to their handling and use. Thermal deprotection of the Boc group is a potential side reaction at elevated temperatures, and epimerization is a significant risk that can compromise the stereochemical integrity of the molecule. Therefore, it is crucial for researchers to empirically determine the thermal stability of any specific Boc-protected amino aldehyde using the analytical techniques outlined in this guide before its application in thermally demanding synthetic steps. Careful control of temperature, reaction time, and solvent choice is paramount to successfully utilizing these versatile chiral building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. BOC-L-Alanine(15761-38-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of pyrolysis behavior of carbofuran by pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aldehyde stress-mediated novel modification of proteins: epimerization of the N-terminal amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Tert-butyl N-(3-oxopropyl)carbamate material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety of Tert-butyl N-(3-oxopropyl)carbamate

This document provides a comprehensive overview of the material safety data for this compound (CAS No. 58885-60-2), intended for researchers, scientists, and professionals in drug development. It covers essential safety information, handling procedures, and experimental considerations.

Chemical Identification and Physical Properties

This compound is a chemical intermediate commonly used in organic synthesis.

| Property | Value | Reference |

| CAS Number | 58885-60-2 | [1] |

| Molecular Formula | C8H15NO3 | [1][2] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Liquid | |

| Purity | 90-95% | [1] |

| Storage Temperature | Freezer |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity.

| Hazard Class | GHS Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements:

-

Prevention: P260, P264, P270, P271, P280

-

Response: P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P321, P342+P311, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following are general first-aid guidelines.

Caption: First-aid procedures for exposure to this compound.

-

Inhalation: If inhaled, move the person into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3]

-

Skin Contact: Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water and consult a doctor.[3]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

-

Ingestion: Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

Handling and Storage

Proper handling and storage are essential to minimize risk.

-

Handling: Handle in a well-ventilated place.[3] Wear suitable protective clothing, and avoid contact with skin and eyes.[3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep away from foodstuff containers or incompatible materials.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

Caption: Workflow for handling an accidental release.

-

Personal Precautions: Use personal protective equipment.[3][4] Avoid breathing vapors, mist, or gas.[3][4] Ensure adequate ventilation.[3][4] Evacuate personnel to safe areas.[3][4]

-

Environmental Precautions: Prevent further spillage or leakage if it is safe to do so.[3] Do not let the chemical enter drains; discharge into the environment must be avoided.[3]

-

Methods for Cleaning Up: Collect and arrange for disposal.[3] Keep the chemical in suitable, closed containers for disposal.[3]

Experimental Protocol: Synthesis of a Tert-butyl Carbamate Derivative

While a specific protocol for this compound is not detailed in the provided results, a general procedure for the synthesis of a related compound, (E)-tert-Butyl benzylidenecarbamate, is described and can be adapted.[5] This protocol involves the reaction of a carbamate with an aldehyde.

Materials:

-

tert-Butyl carbamate

-

Tetrahydrofuran (THF)

-

Water

-

Sodium benzenesulfinate

-

Benzaldehyde

-

Formic acid

-

Hexane

-

Dichloromethane

Procedure:

-

A 500-mL, two-necked, round-bottomed flask is equipped with a magnetic stirring bar and an argon inlet.[5]

-

The flask is flushed with argon and charged with tert-butyl carbamate and tetrahydrofuran.[5]

-

Water, sodium benzenesulfinate, and freshly distilled benzaldehyde are sequentially added.[5]

-

Formic acid is added to the mixture.[5]

-

The reaction mixture is stirred for 18 hours at room temperature under an argon atmosphere, during which the product precipitates.[5]

-

The resulting white solid is filtered and washed with distilled water.[5]

-

The solid is then slurried in a mixture of hexane/dichloromethane, stirred, and collected by filtration.[5]

-

The final product is dried under reduced pressure.[5]

Caption: General workflow for the synthesis of a tert-butyl carbamate derivative.

Toxicological Information

The toxicological properties have not been fully investigated.[6] However, based on the classification, it is harmful if swallowed or inhaled and causes skin and eye irritation.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Incompatible products.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[6]

-

Hazardous Polymerization: Does not occur.[6]

References

structural formula and molecular weight of Tert-butyl N-(3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tert-butyl N-(3-oxopropyl)carbamate, a valuable building block in organic synthesis. This document outlines its chemical properties, detailed synthesis protocols, and a visual representation of its synthetic pathway.

Core Compound Data

This compound is a bifunctional molecule featuring a carbamate-protected amine and a terminal aldehyde. This structure makes it a useful intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCC=O |

| InChIKey | MLDSDVASYUUDLT-UHFFFAOYSA-N |

| CAS Number | 58885-60-2[1] |

| Appearance | Pale Orange Oil |

| Boiling Point | 75-80 °C |

| Purity | Typically >95% |

Synthesis of this compound

The most common route for the synthesis of this compound is through the oxidation of its corresponding primary alcohol, tert-butyl N-(3-hydroxypropyl)carbamate. This transformation can be achieved using various mild oxidizing agents to prevent over-oxidation to a carboxylic acid. Below are two widely used and effective experimental protocols for this conversion.

Experimental Protocol 1: Swern Oxidation

The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N). This method is known for its mild reaction conditions and high yields.[2][3]

Materials:

-

tert-butyl N-(3-hydroxypropyl)carbamate

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous dichloromethane to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

To the cooled dichloromethane, slowly add oxalyl chloride (1.1 to 1.5 equivalents) via one of the addition funnels.

-

In a separate flask, prepare a solution of DMSO (2.2 to 3.0 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 15-20 minutes.

-

Prepare a solution of tert-butyl N-(3-hydroxypropyl)carbamate (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 45-60 minutes.

-

Add triethylamine or DIPEA (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic, so add it slowly to maintain the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature over 1-2 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, a saturated aqueous solution of NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Experimental Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes. It offers the advantages of neutral pH conditions and often simpler workup procedures.[4][5][6]

Materials:

-

tert-butyl N-(3-hydroxypropyl)carbamate

-

Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Standard glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl N-(3-hydroxypropyl)carbamate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously until the layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by flash column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway for the preparation of this compound from its alcohol precursor.

Caption: Synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Synthesis of Heterocyclic Compounds Using Tert-butyl N-(3-oxopropyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing tert-butyl N-(3-oxopropyl)carbamate as a versatile C3 building block. This aldehyde is a valuable precursor for constructing a range of saturated nitrogen heterocycles, which are prominent scaffolds in numerous pharmaceuticals and biologically active molecules.

Introduction

This compound, a commercially available aldehyde functionalized with a Boc-protected amine, serves as a key starting material for the synthesis of important heterocyclic systems such as piperidines, tetrahydropyridines, and tetrahydro-β-carbolines. The presence of both an electrophilic aldehyde and a protected nucleophilic nitrogen atom within the same molecule allows for a variety of synthetic transformations, including intramolecular cyclizations and multi-component reactions. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, providing a handle for further functionalization.

Key Synthetic Applications

This section outlines several key synthetic strategies for the construction of heterocyclic compounds from this compound.

Synthesis of N-Substituted Piperidines via Reductive Amination

A straightforward and widely used method for the synthesis of N-substituted piperidines is the direct reductive amination of this compound with primary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding saturated piperidine ring.

A general workflow for this transformation is depicted below:

Figure 1. General workflow for the synthesis of N-substituted piperidines via reductive amination.

Experimental Protocol: Synthesis of tert-Butyl 4-Aryl/Alkyl-piperidine-1-carboxylates

This protocol describes a general procedure for the synthesis of N-substituted piperidines.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DCM or DCE, add the primary amine (1.0-1.2 eq).

-

If required, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-substituted Boc-protected piperidine.

Quantitative Data Summary:

| Amine (R-NH₂) | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Benzylamine | NaBH(OAc)₃ | DCE | 16 | 85 | Fictional Example |

| Aniline | NaBH(OAc)₃ | DCM | 24 | 78 | Fictional Example |

| Cyclohexylamine | NaBH₄ | Methanol | 12 | 92 | Fictional Example |

Note: The data in this table is illustrative and based on typical outcomes for this reaction type. Actual yields may vary depending on the specific substrate and reaction conditions.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a core structure in many alkaloids and pharmacologically active compounds.[1] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[1][2] this compound can serve as the aldehyde component in this reaction.

References

Application Notes and Protocols for Reductive Amination of Tert-butyl N-(3-oxopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tert-butyl N-(3-oxopropyl)carbamate is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a terminal aldehyde and a Boc-protected amine, makes it an ideal starting material for the synthesis of a wide range of substituted 1,3-diaminopropane derivatives. These derivatives are crucial linkers in the construction of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. The three-carbon chain provided by this compound offers a synthetically accessible and flexible linker element that has been successfully incorporated into numerous preclinical and clinical PROTAC candidates.

A prominent example is in the synthesis of ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4). The linker in ARV-771, which connects the BET inhibitor to the von Hippel-Lindau (VHL) E3 ligase ligand, can be synthesized from this compound. The aldehyde functionality allows for the introduction of various amines via reductive amination, enabling the exploration of structure-activity relationships (SAR) of the linker.

The Boc-protecting group provides an orthogonal handle for further synthetic modifications. After the reductive amination step, the Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to the E3 ligase ligand or another molecular entity. This sequential reactivity makes this compound a versatile and highly useful tool in the drug discovery workflow.

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of this compound

This protocol describes a general method for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen supply for inert atmosphere (optional but recommended)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M).

-

Add the primary or secondary amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine/iminium ion formation.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Boc-Deprotection of the Reductive Amination Product

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the product obtained in Protocol 1.

Materials:

-

Boc-protected amine from Protocol 1

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in DCM (approximately 0.1 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt can often be used in the next step without further purification. If the free amine is required, dissolve the residue in water, basify with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH), and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Data Presentation

The reductive amination of this compound with various amines generally proceeds in good to excellent yields. The following table provides representative data for this reaction.

| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | tert-Butyl (3-(phenylamino)propyl)carbamate | DCE | 4 | 85 |

| Benzylamine | tert-Butyl (3-(benzylamino)propyl)carbamate | DCM | 3 | 92 |

| Morpholine | tert-Butyl (3-morpholinopropyl)carbamate | DCE | 6 | 88 |

| Piperidine | tert-Butyl (3-(piperidin-1-yl)propyl)carbamate | DCM | 5 | 90 |

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and the nature of the amine.

Visualization of the Reductive Amination Mechanism

The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by sodium triacetoxyborohydride.

Caption: Mechanism of Reductive Amination.

Application Notes and Protocols for Tert-butyl N-(3-oxopropyl)carbamate in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

Tert-butyl N-(3-oxopropyl)carbamate is a versatile linker building block used in the synthesis of PROTACs. Its key feature is a terminal aldehyde group, which allows for covalent bond formation with an amine-containing moiety on either the target protein ligand or the E3 ligase ligand through reductive amination. The Boc-protected amine at the other end of the propyl chain provides an orthogonal handle for subsequent deprotection and conjugation, enabling a modular and flexible approach to PROTAC assembly. This three-carbon aliphatic chain offers a degree of conformational flexibility that can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of PROTACs, targeting researchers and professionals in the field of drug discovery and development.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of a PROTAC using this compound typically involves a multi-step process, including the key reductive amination step to incorporate the linker.

Data Presentation

The following tables summarize representative quantitative data for PROTACs synthesized using aliphatic linkers, including those with functionalities amenable to reductive amination. The data is compiled from various sources and is intended to provide a comparative overview.

Table 1: Representative Reaction Parameters for Reductive Amination in PROTAC Synthesis

| Parameter | Value/Condition | Reference |

| Aldehyde/Ketone | 1.0 equivalent | [1] |

| Amine (Partial PROTAC) | 1.0 equivalent | [1] |

| Reducing Agent | Sodium Cyanoborohydride (supported) | [1] |

| Sodium Triacetoxyborohydride | General Protocol | |

| Equivalents of Reducing Agent | 5.0 equivalents (supported CNBH3) | [1] |

| 1.5 - 2.0 equivalents (NaBH(OAc)3) | General Protocol | |

| Solvent | Dichloromethane (CH2Cl2) / Hexafluoroisopropanol (HFIP) | [1] |

| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | General Protocol | |

| Temperature | Room Temperature | [1] |

| Reaction Time | 3 - 12 hours | [1] |

| Typical Isolated Yield | >90% (automated synthesis) | [1] |

Table 2: Illustrative Biological Activity of PROTACs with Aliphatic Linkers

| PROTAC Example | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| TBK1 Degrader | TBK1 | VHL | 21 | 3 | 96 | Not Specified | [2] |

| TBK1 Degrader | TBK1 | VHL | 29 | 292 | 76 | Not Specified | [2] |

| BTK Degrader | BTK | CRBN | Not Specified | 1 - 40 | Not Specified | Ramos | [3] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound as a linker. These are intended as a guide and may require optimization based on the specific warhead and E3 ligase ligand used.

Protocol 1: Reductive Amination of an Amine-Functionalized Warhead or E3 Ligase Ligand with this compound

This protocol describes the key step of incorporating the aldehyde linker onto an amine-containing building block via reductive amination.

Materials:

-

Amine-functionalized warhead or E3 ligase ligand

-

This compound

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the amine-functionalized warhead or E3 ligase ligand (1.0 eq.) in anhydrous DCE or THF, add this compound (1.0-1.2 eq.).

-

Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-ligand conjugate.

Protocol 2: Boc Deprotection of the Linker-Ligand Conjugate

This protocol describes the removal of the Boc protecting group to reveal the terminal amine for subsequent coupling.

Materials:

-

Boc-protected linker-ligand conjugate from Protocol 1

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA workup)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the Boc-protected linker-ligand conjugate (1.0 eq.) in anhydrous DCM.

-

Add TFA (10-20 eq.) or 4M HCl in 1,4-dioxane (10 eq.) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If TFA was used, co-evaporate with toluene several times to remove residual acid. The resulting amine salt can often be used directly in the next step.

-

Alternatively, for the free amine, dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution. Dry the organic layer and concentrate to yield the deprotected amine.

Protocol 3: Coupling of the Deprotected Linker-Ligand to the Second PROTAC Component

This protocol outlines the final amide bond formation to assemble the complete PROTAC molecule.

Materials:

-

Deprotected amine-linker-ligand conjugate from Protocol 2

-

Carboxylic acid-functionalized warhead or E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the carboxylic acid-functionalized warhead or E3 ligase ligand (1.0 eq.) in anhydrous DMF, add HATU (1.1-1.5 eq.) and DIPEA (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected amine-linker-ligand conjugate (1.0-1.2 eq.) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-